molecular formula C6H14N2O3 B1221613 2-Deoxystreptamine CAS No. 2037-48-1

2-Deoxystreptamine

Cat. No.: B1221613
CAS No.: 2037-48-1
M. Wt: 162.19 g/mol
InChI Key: DTFAJAKTSMLKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxystreptamine is a crucial component of aminoglycoside antibiotics, which are widely used for their broad-spectrum antibacterial properties. This compound is a cyclitol derivative and serves as the core structure in many aminoglycosides, such as neomycin, kanamycin, and gentamicin. The presence of this compound in these antibiotics is essential for their ability to bind to bacterial ribosomal RNA, thereby inhibiting protein synthesis and exerting their antibacterial effects .

Mechanism of Action

Target of Action:

2-Deoxystreptamine primarily targets the bacterial ribosome. Specifically, it interacts with the 16S ribosomal RNA (rRNA) subunit. The N1 and N3 amino groups of the central deoxystreptamine ring play a crucial role in binding to the 16S rRNA . By binding to the ribosome, this compound disrupts protein synthesis, ultimately inhibiting bacterial growth.

Mode of Action:

Here’s how this compound exerts its effects:

Action Environment:

Environmental factors, such as pH and ion concentrations, can influence this compound’s efficacy and stability. For example, acidic conditions may enhance its activity, while certain ions could affect its binding to the ribosome.

Biochemical Analysis

Biochemical Properties

2-Deoxystreptamine is involved in various biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with several enzymes, including 2-deoxy-scyllo-inosose synthase, which catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate . This compound also interacts with 2-deoxy-scyllo-inosamine dehydrogenase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are crucial for its conversion into aminoglycosides . These interactions are essential for the production of antibiotics that inhibit bacterial protein synthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to the bacterial ribosome and interfering with protein synthesis . This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. Additionally, this compound can affect cell signaling pathways and gene expression, further contributing to its antibacterial properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 16S ribosomal RNA within the bacterial ribosome . This binding interferes with the ribosome’s ability to accurately decode mRNA, leading to errors in protein synthesis. The compound also inhibits the proofreading function of the ribosome, resulting in the accumulation of defective proteins . These molecular interactions are crucial for the antibacterial activity of aminoglycoside antibiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing antibiotics can maintain their antibacterial activity over extended periods, although some degradation may occur . Long-term exposure to these antibiotics can lead to changes in bacterial resistance and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with enzymes such as 2-deoxy-scyllo-inosose synthase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are essential for its conversion into active antibiotics . These metabolic pathways are crucial for the production of antibiotics that can effectively target bacterial infections.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Additionally, its distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized within the bacterial ribosome, where it exerts its antibacterial effects . Targeting signals and post-translational modifications may direct this compound to specific compartments within bacterial cells, enhancing its ability to disrupt protein synthesis and inhibit bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxystreptamine typically involves the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, which is then further transformed into this compound. This process is catalyzed by a series of enzymes, including 2-deoxy-scyllo-inosose synthase, 2-deoxy-scyllo-inosamine dehydrogenase, and L-glutamine:2-deoxy-scyllo-inosose aminotransferase .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms. For example, Escherichia coli can be engineered to express the necessary biosynthetic genes, allowing for the efficient production of this compound and its derivatives .

Chemical Reactions Analysis

Scientific Research Applications

2-Deoxystreptamine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound serves as a building block for the synthesis of aminoglycoside antibiotics. Its unique structure allows for the creation of diverse derivatives with varying biological activities .

Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomal RNA .

Medicine: Medically, this compound-containing antibiotics are used to treat a wide range of bacterial infections, including those caused by gram-negative bacteria. These antibiotics are particularly valuable in treating severe infections where other antibiotics may be ineffective .

Industry: In industrial applications, this compound is used in the production of aminoglycoside antibiotics through fermentation processes involving genetically engineered microorganisms .

Comparison with Similar Compounds

2-Deoxystreptamine’s unique structural features and its role in the synthesis of aminoglycoside antibiotics highlight its importance in both scientific research and clinical applications.

Properties

IUPAC Name

4,6-diaminocyclohexane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFAJAKTSMLKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-48-1
Record name Deoxystreptamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxystreptamine
Reactant of Route 2
2-Deoxystreptamine
Reactant of Route 3
2-Deoxystreptamine
Reactant of Route 4
2-Deoxystreptamine
Reactant of Route 5
2-Deoxystreptamine
Reactant of Route 6
2-Deoxystreptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.